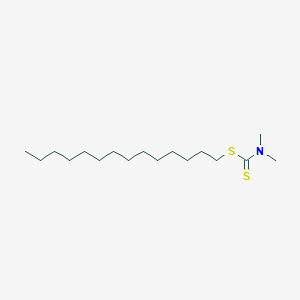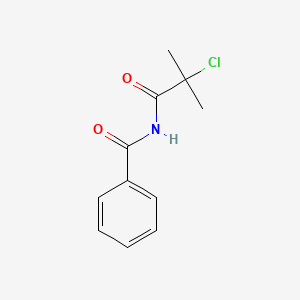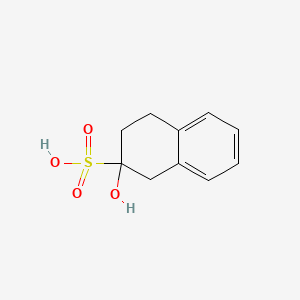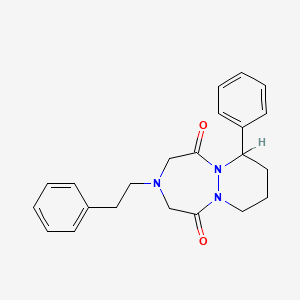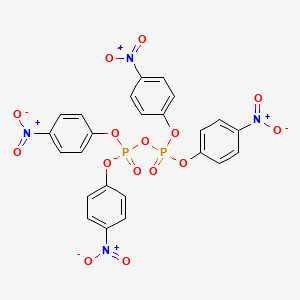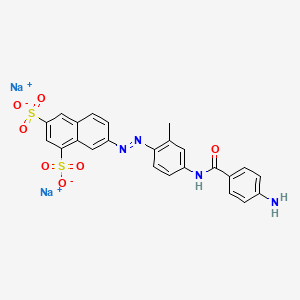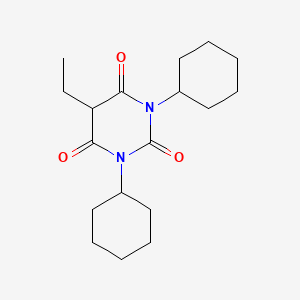
Barbituric acid, 1,3-dicyclohexyl-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 1,3-dicyclohexyl-5-ethyl- is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its applications in various fields, including medicinal chemistry and material sciences. It is an odorless powder that is soluble in water and serves as a building block for more complex molecules .
Métodos De Preparación
The preparation of 1,3-dicyclohexyl-5-ethyl-barbituric acid involves the reaction of N,N’-dicyclohexylurea with malonic acid under the conditions where acetic acid serves as a solvent and acetic anhydride as a dehydrating agent. This method is noted for its simplicity, ease of operation, and high product yield, with the purity of the final product exceeding 99.5% .
Análisis De Reacciones Químicas
1,3-dicyclohexyl-5-ethyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-dicyclohexyl-5-ethyl-barbituric acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds with pharmacological interest.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1,3-dicyclohexyl-5-ethyl-barbituric acid involves its interaction with specific molecular targets and pathways. It acts as a nonselective central nervous system depressant, promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. This mechanism is similar to that of other barbituric acid derivatives .
Comparación Con Compuestos Similares
1,3-dicyclohexyl-5-ethyl-barbituric acid can be compared with other barbituric acid derivatives, such as:
Phenobarbital: Used as an anticonvulsant and sedative.
Amobarbital: Used for sedation and management of seizures.
The uniqueness of 1,3-dicyclohexyl-5-ethyl-barbituric acid lies in its specific chemical structure, which imparts distinct pharmacological and chemical properties compared to other barbituric acid derivatives .
Propiedades
Número CAS |
851-35-4 |
|---|---|
Fórmula molecular |
C18H28N2O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,3-dicyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H28N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h13-15H,2-12H2,1H3 |
Clave InChI |
YTKIPBSQWDAMQR-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



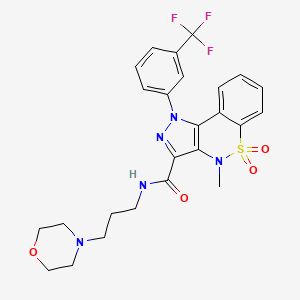


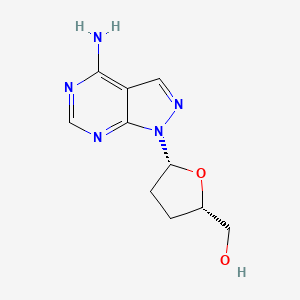

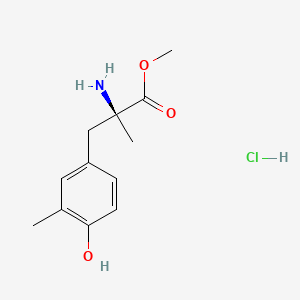
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
